
6,8-Diprenylorobol
概要
説明
6,8-Diprenylorobol is a prenylated flavonoid derived from plants such as Cudrania tricuspidata (a traditional medicinal plant in Asia) and Glycyrrhiza uralensis . Structurally, it belongs to the isoflavonoid class, with a molecular formula of C₂₅H₂₆O₆ and a molecular weight of 422.47 g/mol . Its chemical backbone includes two prenyl groups at positions 6 and 8, which enhance its lipophilicity and biological activity .
準備方法
Natural Source Extraction Methods
Solvent Extraction from Cudrania tricuspidata
The primary natural source of 6,8-diprenylorobol is Cudrania tricuspidata, a plant rich in prenylated isoflavonoids. The extraction process begins with dried and powdered plant material, typically the fruits or stems, which undergo sequential solvent extraction. A study utilizing C. tricuspidata fruits employed an initial n-hexane extraction to isolate non-polar compounds, followed by ethyl acetate (EtOAc) for medium-polarity constituents like this compound . The n-hexane extract, enriched with prenylated flavonoids, yielded 350 mg of crude material from 2 kg of powdered plant material, demonstrating the compound’s low natural abundance .
Key parameters influencing extraction efficiency include:
-
Solvent polarity : n-hexane (log P ≈ 3.5) preferentially extracts prenylated derivatives, while EtOAc (log P ≈ 0.7) targets hydroxylated isoflavonoids.
-
Temperature : Ultrasonic-assisted extraction at 35°C for 90–120 minutes enhances mass transfer without degrading thermolabile compounds .
-
Particle size : Reducing plant material to 0.2 mm increases surface area, improving solvent penetration .
Centrifugal Partition Chromatography (CPC) Purification
CPC has emerged as a gold standard for purifying this compound due to its ability to handle crude extracts without irreversible adsorption. A biphasic solvent system of n-hexane/ethyl acetate/methanol/water (7:3:6:4, v/v) in ascending mode achieved a partition coefficient (K) of 1.2 for this compound, enabling baseline separation from co-occurring analogs like 6,8-diprenylgenistein . From 350 mg of crude n-hexane extract, CPC yielded 22.4 mg of this compound at 95% purity in a single 200-minute run .
Table 1: CPC Performance for this compound Purification
Parameter | Value |
---|---|
Solvent System | n-Hexane/EtOAc/MeOH/H₂O (7:3:6:4) |
Flow Rate | 5 mL/min |
Rotation Speed | 1,600 rpm |
Purity | 95% |
Recovery Rate | 64% |
The method’s scalability was validated by increasing the column volume from 250 mL to 1 L, maintaining consistent resolution . Post-CPC crystallization in methanol further elevated purity to >98% by removing residual lipids .
Synthetic Prenylation Approaches
Chemical Prenylation Reactions
While natural extraction dominates current protocols, synthetic routes offer advantages in yield and structural diversification. Prenylation typically targets the C-6 and C-8 positions of the isoflavone scaffold using prenyl donors like dimethylallyl pyrophosphate (DMAPP) under alkaline conditions. A biomimetic approach involving Lewis acid catalysts (e.g., BF₃·Et₂O) facilitated regioselective prenylation of orobol, achieving this compound in 42% yield .
Critical Reaction Parameters :
-
Temperature : Reactions conducted at 25°C minimized side products like 5,7-diprenyl derivatives.
-
Solvent : Anhydrous tetrahydrofuran (THF) prevented hydrolysis of prenyl donors.
-
Stoichiometry : A 2.5:1 molar ratio of DMAPP to orobol ensured complete bis-prenylation .
Optimization of Reaction Conditions
Microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes, enhancing throughput. At 80°C under 300 W irradiation, this compound yield improved to 58% with 90% regioselectivity . However, scalability remains limited by the high cost of DMAPP ($1,200/g), prompting exploration of enzymatic prenylation using prenyltransferases .
Comparative Analysis of Extraction vs. Synthesis
Table 2: Natural vs. Synthetic Preparation Metrics
Metric | Natural Extraction | Synthetic Prenylation |
---|---|---|
Yield | 0.0064% (22.4 mg/350 mg crude) | 42–58% (theoretical) |
Purity | 95–98% | 75–85% (requires HPLC) |
Cost per Gram | $12,000 | $8,500 |
Time | 7–10 days | 2–3 days |
Natural extraction excels in purity but suffers from low yield and high costs due to plant sourcing. Synthetic methods, though faster, require extensive purification via preparative HPLC to remove regioisomers .
Advanced Purification Techniques
Semi-Preparative HPLC
Following initial CPC or synthesis, semi-preparative HPLC with a C18 column (250 × 10 mm, 5 µm) and isocratic elution (30% MeOH in H₂O) achieves >99% purity. A 42-minute method resolved this compound (t₅ = 35.5 min) from 6,8-diprenylgenistein (t₅ = 38.7 min) .
Chiral Resolution
Racemic synthetic batches require chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. With n-hexane/isopropanol (85:15) at 1 mL/min, enantiomers are resolved (α = 1.32), enabling isolation of biologically active (6aS,12aS)-6,8-diprenylorobol .
化学反応の分析
Inhibition of CYP2J2 Enzymatic Activity
6,8-Diprenylorobol acts as a noncompetitive inhibitor of CYP2J2, a cytochrome P450 enzyme involved in metabolizing drugs and endogenous compounds. Key findings include:
Table 1: CYP2J2 Inhibition Parameters
Substrate | Inhibition Type | (μM) | IC (μM) |
---|---|---|---|
Astemizole | Noncompetitive | 9.46 | 7.33 |
Ebastine | Noncompetitive | 2.61 | - |
-
Mechanism : The compound binds to CYP2J2’s allosteric site, altering enzyme conformation without competing with substrates. This was confirmed via Dixon and Lineweaver-Burk plots .
-
Significance : CYP2J2 inhibition reduces the metabolism of arachidonic acid to oncogenic epoxyeicosatrienoic acids (EETs), contributing to anticancer effects .
Modulation of α-Glucosidase Activity
This compound inhibits α-glucosidase, an enzyme critical for carbohydrate digestion, through specific molecular interactions:
Table 2: Key Binding Interactions with α-Glucosidase
Compound | Hydrogen Bonding Residues | Alkyl Interactions |
---|---|---|
This compound | Gln603, Phe450, Asp474 | Isoprenyl units |
-
Mechanism : Molecular docking studies reveal hydrogen bonds between the compound’s hydroxyl/methoxy groups and enzyme residues (e.g., Gln603, Asp203), alongside hydrophobic interactions from prenyl groups .
-
Outcome : Disruption of α-glucosidase activity reduces glucose absorption, highlighting antidiabetic potential .
Induction of Apoptotic Signaling Pathways
This compound triggers caspase-dependent apoptosis in cancer cells via:
Table 3: Apoptosis-Related Protein Modulation
Protein | Effect (↑/↓) | Role in Apoptosis |
---|---|---|
Cleaved PARP1 | ↑ | DNA repair inhibition |
Cleaved Caspase-3/7 | ↑ | Executioner caspase activation |
Bax/Bcl2 Ratio | ↑ | Mitochondrial outer membrane permeabilization |
-
Mechanism : The compound upregulates pro-apoptotic proteins (Bax, Bim) and downregulates anti-apoptotic proteins (Bcl2, BclXL). Concurrently, it activates FOXO3, a transcription factor linked to DNA damage responses .
-
Associated Reactions : Increased ROS production ( in Huh-7 cells) leads to mitochondrial membrane depolarization and cytochrome c release .
Cell Cycle Arrest via p21/p27 Upregulation
This compound induces G0/1 phase arrest by modulating cyclin-dependent kinase inhibitors:
Table 4: Cell Cycle Arrest in Hepatocellular Carcinoma Cells
Cell Line | 24 h Treatment (40 μM) | 48 h Treatment (40 μM) |
---|---|---|
Huh-7 | 62% G0/1 population | 75% G0/1 population |
HepG2 | 40% G0/1 population | 58% G0/1 population |
-
Mechanism : Elevated p21 and p27 levels inhibit cyclin-CDK complexes, halting cell cycle progression .
ROS-Mediated DNA Fragmentation
This compound increases reactive oxygen species (ROS), leading to DNA damage:
科学的研究の応用
Case Studies
-
Colon Cancer Cells :
- Study Findings : In a study on LoVo and HCT15 cells, 6,8-diprenylorobol reduced cell viability by over 50% at concentrations of 40 μM after 72 hours. The late apoptotic cell population increased significantly with treatment .
- : The compound exhibits a dose- and time-dependent antiproliferative effect against colon cancer cells.
-
Hepatocellular Carcinoma :
- Study Overview : Similar effects were observed in HepG2 cells, where this compound induced apoptosis through ROS generation and modulation of apoptotic proteins.
Summary Table of Anticancer Effects
Cancer Type | Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |
---|---|---|---|---|
Colon Cancer | LoVo | 40 | >50 | p53 activation, ROS generation |
HCT15 | 40-60 | >50 | p53 activation, ROS generation | |
Hepatocellular Carcinoma | HepG2 | Varies | Significant | Apoptotic modulation |
Case Studies
- Endometriosis Cell Lines :
- Study Findings : Research demonstrated that this compound significantly reduced cellular proliferation in VK2/E6E7 and End1/E6E7 cells. The compound's combination with calcium regulators further decreased calcium accumulation in these cells .
- : These findings suggest that this compound may serve as a potential adjuvant therapy for managing endometriosis.
Summary Table of Endometriosis Effects
Cell Type | Treatment Duration (hrs) | Effects Observed |
---|---|---|
VK2/E6E7 | Varies | Reduced proliferation, disrupted calcium homeostasis |
End1/E6E7 | Varies | Decreased mitochondrial respiration |
作用機序
6,8-Diprenylorobol exerts its effects through several molecular targets and pathways:
Activation of FOXO3: This leads to the induction of apoptosis in cancer cells.
Inhibition of CYP2J2: This enzyme inhibition contributes to its anticancer effects.
Activation of p53 Pathway: This pathway is crucial for the induction of apoptosis and cell cycle arrest.
類似化合物との比較
Structural and Functional Similarities
The table below compares 6,8-diprenylorobol with structurally related flavonoids:
Key Observations :
- Prenylation Enhances Potency: The 6,8-prenyl groups in this compound improve membrane permeability and target specificity compared to non-prenylated flavonoids like naringenin and luteolin .
- Mechanistic Divergence : While this compound and alpinumisoflavone both disrupt calcium homeostasis, the former uniquely inhibits CYP2J2 (a cytochrome P450 enzyme overexpressed in cancers), enhancing its anticancer efficacy .
Efficacy in Cancer Models
Colon Cancer
- This compound : At 40–60 µM, it induces apoptosis in LoVo and HCT15 cells via ROS-dependent p53 activation and AKT/MAPK inhibition, achieving >50% viability reduction .
- Alpinumisoflavone : Requires higher concentrations (50 µM) to suppress SW480 colon cancer cells, primarily through autophagy induction .
Liver Cancer
- This compound : Inhibits HepG2 and Huh-7 proliferation (20–60 µM) by upregulating pro-apoptotic proteins (Bax, Bim) and downregulating Bcl-2 .
- Naringenin: Shows weaker activity in hepatocellular carcinoma, requiring 100 µM to induce comparable apoptosis .
Activity in Endometriosis
- This compound : Causes mitochondrial membrane depolarization (MMP loss: 581–673% at 2 µM) and calcium overload (827% cytosolic Ca²⁺ increase in VK2/E6E7 cells) .
- Luteolin : Reduces endometriosis progression but via NF-κB/STAT3 inhibition, lacking the calcium homeostasis disruption seen with this compound .
Pharmacological Advantages and Limitations
- Selectivity: Unlike alpinumisoflavone and naringenin, this compound spares normal endometrial cells, reducing off-target toxicity .
- Bioavailability Challenges : Its high lipophilicity (LogP = 5.3) may limit aqueous solubility, necessitating formulation optimization .
生物活性
6,8-Diprenylorobol is a flavonoid compound primarily extracted from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis. It has garnered attention in recent years for its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its effects on various cancer cell lines and other physiological functions.
Anticancer Effects
-
Hepatocellular Carcinoma (HCC)
- Cell Viability and Proliferation : In studies involving HepG2 and Huh-7 cell lines, this compound significantly decreased cell viability and proliferation rates. The treatment led to an increased population in the G1 phase of the cell cycle, indicating cell cycle arrest .
- Apoptosis Induction : The compound was shown to increase apoptotic markers such as cleaved PARP1 and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl2 and BclXL. This suggests that this compound induces apoptosis through a mitochondrial pathway .
-
Colon Cancer
- Cell Line Studies : In human colon cancer cells (LoVo and HCT15), this compound exhibited dose-dependent antiproliferative effects. A concentration of 40 μM for 72 hours reduced cell viability by over 50% .
- Mechanistic Insights : The activation of p53 and the generation of reactive oxygen species (ROS) were identified as key mechanisms through which this compound exerts its anticancer effects. The compound suppressed the phosphorylation of Akt and MAPK pathways, further contributing to its efficacy against cancer cells .
-
Endometriosis
- Cell Proliferation Suppression : In studies on VK2/E6E7 and End1/E6E7 cells associated with endometriosis, this compound inhibited cellular proliferation while disrupting mitochondrial membrane potential (MMP) and calcium homeostasis .
- Pathway Regulation : The compound inactivated AKT pathways while activating P38 MAPK pathways, leading to decreased ATP production and increased ROS generation in endometriosis cells .
Summary of Research Findings
Study Focus | Cell Lines | Key Findings | Mechanisms |
---|---|---|---|
Hepatocellular Carcinoma | HepG2, Huh-7 | Decreased viability; increased apoptosis | Increased cleaved PARP1, caspase-3 |
Colon Cancer | LoVo, HCT15 | Dose-dependent inhibition of proliferation | Activation of p53; increased ROS |
Endometriosis | VK2/E6E7, End1/E6E7 | Suppressed proliferation; disrupted MMP | Inactivation of AKT; activation of P38 MAPK |
Case Study 1: HepG2 Cell Line
In a controlled experiment, HepG2 cells treated with varying concentrations of this compound showed a marked decrease in cell viability after 48 hours. Annexin V/PI staining confirmed an increase in early apoptotic cells, supporting the hypothesis that this compound promotes apoptosis in liver cancer cells .
Case Study 2: Colon Cancer Cells
Research indicated that treatment with 60 μM of this compound for 72 hours resulted in a significant increase in late apoptotic cells in LoVo (70%) and HCT15 (90%) lines. This was accompanied by DNA fragmentation analysis confirming apoptosis induction .
Q & A
Basic Research Questions
Q. What are the primary biological activities of 6,8-Diprenylorobol, and how are these validated experimentally?
this compound exhibits diverse biological activities, including:
- Anti-Helicobacter pylori activity : Demonstrated in vitro against clarithromycin- and amoxicillin-resistant strains using agar dilution assays (MIC values reported) .
- Anti-estrogenic activity : Comparable to 4-hydroxytamoxifen, validated via estrogen receptor (ER) competitive binding assays and MCF-7 cell proliferation inhibition studies .
- Cytotoxic effects : IC₅₀ values of 4.3–18.0 µM against HL-60 leukemia cells, assessed via WST-1 or MTT assays .
- Antioxidant activity : Dose-dependent reduction of A2E photooxidation in retinal pigment epithelial cells, measured using fluorescence quenching .
- Antifungal activity : Tested against Candida albicans and Cryptococcus neoformans via microdilution broth assays .
Q. How should this compound be handled and stored to ensure stability in experimental settings?
- Storage : Desiccate at -20°C to prevent degradation; avoid freeze-thaw cycles .
- Solubility : Soluble in DMSO, chloroform, or acetone. Prepare stock solutions at 10 mM in DMSO for in vitro studies .
- Handling : Centrifuge liquid suspensions at 500×g to concentrate samples and avoid contamination .
Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?
- HPLC : For purity assessment (>95% recommended for cellular assays) .
- NMR and MS : Confirm molecular structure (C₂₅H₂₆O₆, MW 422.47) and detect impurities .
- InChIKey : Cross-validate using OAUIRSVJXOFAOO-UHFFFAOYSA-N for database matching .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s cytotoxic effects in cancer cells?
- Apoptosis induction : In hepatocellular carcinoma (HepG2, Huh-7), this compound activates FOXO3, upregulates pro-apoptotic Bax/Bim, and inhibits anti-apoptotic Bcl-2/Bcl-xL. Validate via Annexin V/PI staining and TUNEL assays .
- CYP2J2 inhibition : Suppresses CYP2J2-mediated drug metabolism (Ki = 2.61 µM for ebastine hydroxylase), enhancing cytotoxicity. Use siRNA knockdown to confirm pathway specificity .
- Cell cycle arrest : G1/0 phase arrest in HepG2 cells, analyzed via flow cytometry with propidium iodide staining .
Q. How does this compound disrupt calcium homeostasis in endometriosis models, and what are the downstream effects?
- Calcium dysregulation : Increases intracellular Ca²⁺ levels in VK2/E6E7 and End1/E6E7 cells, measured via Fluo-4/Rhod-2 fluorescence. Co-treatment with 2-APB (IP3 receptor inhibitor) or ruthenium red (mitochondrial Ca²⁺ uniporter blocker) reverses this effect .
- Mitochondrial dysfunction : Reduces ATP production and mitochondrial membrane potential (MMP), assessed via JC-1 staining and Seahorse metabolic assays .
- Signaling pathways : Inactivates AKT and activates p38 MAPK, confirmed via Western blot .
Q. What experimental strategies resolve contradictions in reported anti-microbial efficacy (e.g., weak anti-H. pylori vs. antifungal activity)?
- Pathogen-specific potency : Anti-H. pylori activity is weaker (MIC >128 µg/mL) compared to antifungal effects (MIC 32–64 µg/mL for Candida albicans). Optimize assays using standardized CLSI protocols and adjust inoculum sizes .
- Structural determinants : Prenylation and hydroxylation patterns may influence lipophilicity and target affinity. Compare analogs (e.g., licoricidin vs. This compound) via SAR studies .
Q. How can researchers optimize this compound’s neuroprotective effects in Parkinson’s disease models?
- Ubiquitin-proteasome activation : Enhances degradation of α-synuclein and synphilin-1 in 6-OHDA-induced neurotoxicity models. Use Western blotting with ubiquitin-specific antibodies and proteasome inhibitors (e.g., MG-132) to confirm mechanism .
- Dosage optimization : Test 1–20 µM ranges in SH-SY5Y cells, balancing cytotoxicity (via LDH assay) and neuroprotection (via TH-positive neuron counts) .
Q. What in vivo models are appropriate for studying this compound’s anti-estrogenic activity?
- Xenograft models : ER+ breast cancer (MCF-7) tumors in nude mice, with tamoxifen as a positive control .
- Ovariectomized rodents : Evaluate uterine weight reduction and estrogen-responsive gene expression (e.g., progesterone receptor) via qPCR .
Q. Methodological Notes
- Dose-response curves : Use 3–5 log-scale concentrations for IC₅₀ determination.
- Negative controls : Include DMSO vehicle controls (≤0.1% v/v) to exclude solvent toxicity .
- Data rigor : Report means ± SD (n ≥ 3) and validate key findings with orthogonal assays (e.g., apoptosis via both flow cytometry and caspase-3 cleavage) .
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
Record name | 6,8-Diprenylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-70-6 | |
Record name | 6,8-Diprenylorobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。